molecular formula C20H33NO3 B058579 1-Nitro-2-(tetradecyloxy)benzene CAS No. 122329-02-6

1-Nitro-2-(tetradecyloxy)benzene

Cat. No. B058579
CAS RN: 122329-02-6
M. Wt: 335.5 g/mol
InChI Key: PZZKFDTVGVZNJP-UHFFFAOYSA-N
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Description

"1-Nitro-2-(tetradecyloxy)benzene" is a nitrobenzene derivative, a class of organic compounds known for their diverse applications in materials science, pharmaceuticals, and chemical synthesis. These compounds are characterized by a benzene ring substituted with a nitro group (-NO2) and various alkyl or alkoxy groups, influencing their physical and chemical properties.

Synthesis Analysis

The synthesis of nitrobenzene derivatives typically involves nitration reactions, where benzene or its derivatives are treated with nitric acid, often in the presence of sulfuric acid as a catalyst. Specific conditions, such as reaction temperature and acid concentration, are adjusted to direct the nitration to desired positions on the benzene ring. For compounds similar to "1-Nitro-2-(tetradecyloxy)benzene," alkylation or arylation methods could be employed to introduce the tetradecyloxy group after nitration (Tolbin et al., 2002).

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Research by Pietra and Vitali (1972) on the nucleophilic aromatic substitution reactions of nitro-group compounds, including nitrobenzene derivatives, offers insights into the chemical reactivity of such compounds. Their study, which reviews recent literature on this topic, could be relevant to understanding how 1-Nitro-2-(tetradecyloxy)benzene might react under similar conditions, potentially forming new compounds through addition-elimination mechanisms with rapid expulsion of the nitro-group from intermediates (Pietra & Vitali, 1972).

Structure-Activity Relationship of Nitro Compounds

The work by Debnath et al. (1991) on the structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds elaborates on the correlation between molecular orbital energies, hydrophobicity, and mutagenic potency. This kind of analysis could be pertinent to assessing the biological activity or environmental impact of 1-Nitro-2-(tetradecyloxy)benzene, given its structural features as a nitro compound (Debnath et al., 1991).

Anticorrosive Applications of Nitro Compounds

Quinoline derivatives have been investigated for their anticorrosive properties, as reported by Verma, Quraishi, and Ebenso (2020). While 1-Nitro-2-(tetradecyloxy)benzene is not directly mentioned, the study on quinoline and its derivatives' effectiveness against metallic corrosion due to their electron density and ability to form chelating complexes could inform potential applications of nitrobenzene derivatives in corrosion inhibition (Verma, Quraishi, & Ebenso, 2020).

Safety and Hazards

1-Nitro-2-(tetradecyloxy)benzene is associated with certain hazards. It has been assigned the signal word “Warning” and is associated with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-nitro-2-tetradecoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-24-20-17-14-13-16-19(20)21(22)23/h13-14,16-17H,2-12,15,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZKFDTVGVZNJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405197
Record name 1-Nitro-2-(tetradecyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

122329-02-6
Record name 1-Nitro-2-(tetradecyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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